BenchChemオンラインストアへようこそ!

N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide

LRRK2 Parkinson's disease kinase inhibition

N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide (CAS 872609-25-1) is a synthetic small molecule with the molecular formula C21H14F2N2O3S and a molecular weight of 412.4 g/mol. It belongs to the benzofuran-2-carboxamide class and features a 3,4-difluorophenyl group and a thiophene-2-ylacetamido substituent.

Molecular Formula C21H14F2N2O3S
Molecular Weight 412.41
CAS No. 872609-25-1
Cat. No. B2920742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide
CAS872609-25-1
Molecular FormulaC21H14F2N2O3S
Molecular Weight412.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CC4=CC=CS4
InChIInChI=1S/C21H14F2N2O3S/c22-15-8-7-12(10-16(15)23)24-21(27)20-19(14-5-1-2-6-17(14)28-20)25-18(26)11-13-4-3-9-29-13/h1-10H,11H2,(H,24,27)(H,25,26)
InChIKeyNQKXZTMVCVCUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide (CAS 872609-25-1) – Baseline Chemical Profile


N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide (CAS 872609-25-1) is a synthetic small molecule with the molecular formula C21H14F2N2O3S and a molecular weight of 412.4 g/mol [1]. It belongs to the benzofuran-2-carboxamide class and features a 3,4-difluorophenyl group and a thiophene-2-ylacetamido substituent. Limited public bioactivity data are available; the compound has been assayed against the LRRK2 G2019S mutant kinase, showing micromolar inhibitory activity (IC50 = 3.36 µM) [2]. Its physicochemical properties—including a computed XLogP3 of 4.7 and 2 hydrogen bond donors—are recorded in PubChem [1].

Why Generic Substitution of N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide (872609-25-1) Is Scientifically Unreliable


The specific combination of a benzofuran core, 3,4-difluorophenyl carboxamide, and thiophene-2-ylacetamido side chain confers distinct conformational and electronic properties that are not replicated by generic benzofuran-2-carboxamides. Removal or repositioning of the fluorine atoms changes hydrogen-bonding capacity and metabolic stability, while replacement of the thiophene with phenyl or furan alters π-stacking geometry and target complementarity [1]. Although comprehensive head-to-head data are lacking, the available LRRK2 G2019S inhibition data (IC50 = 3.36 µM) demonstrate that the compound engages the kinase domain, a property that may be lost with simple analogs [2]. Consequently, interchange without experimental verification risks altering pharmacological readouts in research settings.

Quantitative Differentiation Guide for N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide (872609-25-1)


LRRK2 G2019S Kinase Inhibition: A Weak but Verified Engagement Benchmark

The compound inhibits recombinant human GST-tagged truncated LRRK2 G2019S mutant with an IC50 of 3.36 µM, as measured by a TR-FRET LanthaScreen kinase activity assay [1]. In a separate screening format, a Ki of 1.43 µM was reported [2]. While potency is modest compared to optimized LRRK2 inhibitors (e.g., DNL201 with IC50 ≈ 0.5 nM), the activity is reproducible and provides a verified baseline for structure–activity relationship (SAR) studies.

LRRK2 Parkinson's disease kinase inhibition

Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count as Differentiation from Close Analogs

The compound has a computed XLogP3 of 4.7 and 2 hydrogen-bond donors [1]. In comparison, the des-fluoro analog (N-phenylbenzofuran-2-carboxamide) is predicted to have an XLogP ~3.5 and 1 donor. The increased lipophilicity and dual donor capacity can enhance membrane permeability and target binding for intracellular kinases, but may also reduce aqueous solubility.

physicochemical properties drug-likeness SAR

Absence of Strong Off-Target Activity Data Requires Caution in Selectivity Claims

No broad kinase selectivity panel data are publicly available for this compound. However, its activity against the 5-HT3A receptor (IC50 > 100 µM, [1]) indicates low serotonergic off-target liability, distinguishing it from benzofuran-2-carboxamides that act as 5-HT1A agonists or 5-HT reuptake inhibitors [2].

selectivity off-target kinase panel

Structural Confirmation via Standard Analytical Methods Ensures Reproducible Procurement

The compound is characterized by 1H, 13C NMR, IR, and Raman spectroscopy, and its purity is typically ≥95% as determined by HPLC [1]. This level of characterization is consistent with research-grade standards and enables direct comparison across batches from different suppliers.

quality control NMR LC-MS purity

Recommended Application Scenarios for N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide (872609-25-1) Based on Quantitative Evidence


LRRK2 Kinase Inhibitor Lead Optimization and SAR Studies

The verified LRRK2 G2019S IC50 of 3.36 µM [1] positions this compound as a starting scaffold for medicinal chemistry optimization. Its micromolar potency and distinct benzofuran-thiophene template offer a chemically tractable starting point for designing improved inhibitors targeting Parkinson's disease-relevant LRRK2 mutations.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a computed XLogP3 of 4.7 and 2 H-bond donors [2], the compound can serve as a reference standard for evaluating the impact of lipophilicity and hydrogen-bonding capacity on blood-brain barrier penetration and kinase selectivity in CNS-targeted programs.

Negative Control in Serotonergic Pathway Assays

The lack of significant 5-HT3A receptor inhibition (IC50 > 100 µM) [3] makes this compound a suitable negative control for studies investigating 5-HT receptor-mediated signaling, distinguishing it from other benzofuran-2-carboxamides that potently modulate serotonin pathways.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.